

The Pharmacological Profile of MK-8507: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8507, also known as ulonivirine, is a potent, orally bioavailable non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under clinical development for the once-weekly treatment of HIV-1 infection.[1][2][3] Its mechanism of action involves allosteric inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[1][4] Preclinical and early clinical studies demonstrated a promising pharmacokinetic and pharmacodynamic profile, supporting the potential for a long-acting therapeutic regimen.[1][5] [6] However, the development of MK-8507 was halted during Phase 2 clinical trials due to safety concerns, specifically a dose-dependent decrease in total lymphocyte and CD4+ T-cell counts when administered in combination with islatravir.[2][7][8] This technical guide provides a comprehensive overview of the pharmacological properties of MK-8507, summarizing key data from in vitro and clinical studies.

Mechanism of Action

MK-8507 functions as an allosteric inhibitor of the HIV-1 reverse transcriptase (RT).[1][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the polymerase active site.[1][4] This binding induces a conformational change in the enzyme,

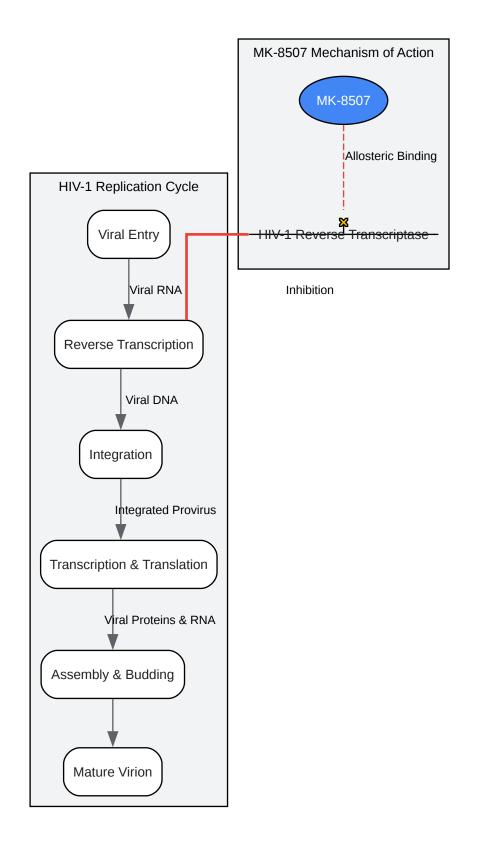




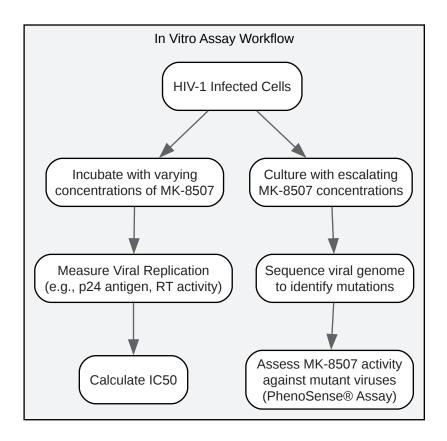


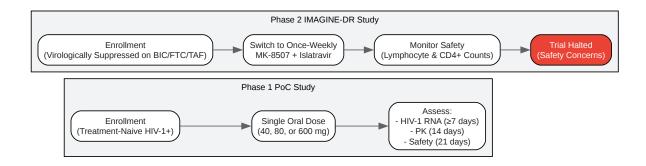
thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step for HIV-1 replication.











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